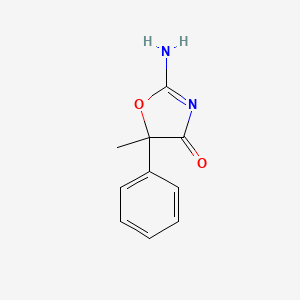

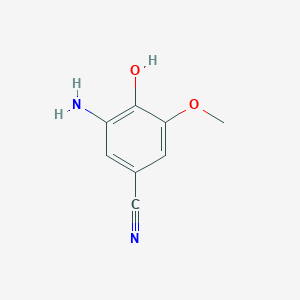

![molecular formula C11H14N2O3 B2381240 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid CAS No. 1247361-28-9](/img/structure/B2381240.png)

2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid” is a unique chemical compound with the empirical formula C11H14N2O3 . It has a molecular weight of 222.24 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The molecular structure of “2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Chemical Reactions Analysis

While specific chemical reactions involving “2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid” are not explicitly mentioned in the literature, pyrrolidine compounds are known to be versatile in chemical reactions . They can undergo various reactions due to their saturated scaffold and the presence of a nitrogen atom .Physical And Chemical Properties Analysis

The physical form of “2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid” is solid . Its SMILES string is OCC1CCCN1c2cc(ccn2)C(O)=O .Wissenschaftliche Forschungsanwendungen

Electrochemical Reduction

One application of compounds related to 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid is in electrochemical reduction processes. For instance, the electroreduction of hydroxymethyl groups attached to a pyridine ring has been studied, highlighting the potential for synthesizing various reduced compounds through electrochemical methods (Nonaka, Kato, Fuchigami & Sekine, 1981).

Ring Opening Reactions

These compounds are also utilized in acid-catalyzed ring-opening reactions. A study on 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides, which share structural similarities, has shown their propensity to undergo ring opening under certain conditions, leading to the formation of various derivatives (Gazizov, Smolobochkin, Voronina, Burilov & Pudovik, 2015).

Synthesis of Azetidines and Pyrrolidines

Compounds like 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyrrolidine-4-carboxylic acid have been used in the stereoselective synthesis of azetidines and pyrrolidines. These processes involve the cyclization of enantiopure (2-aminoalkyl)oxiranes, leading to the formation of various pyrrolidine derivatives under different conditions (Medjahdi, Gonzalez-Gomez, Foubelo & Yus, 2009).

Catalytic Applications

These compounds are also explored in catalysis, such as in deconjugative esterification processes. For instance, 4-(Pyrrolidin-1-yl)pyridine has been used as a catalyst in the esterification of 2-cyclohexylideneacetic acids, demonstrating the potential utility of pyrrolidinylpyridine derivatives in catalytic applications (Sano, Harada, Azetsu, Ichikawa, Nakao & Nagao, 2006).

Quantum Chemical Investigation

Furthermore, these compounds have been the subject of quantum chemical investigations. Studies involving DFT and quantum-chemical calculations have explored the electronic properties and molecular densities of related pyrrolidinone derivatives, which is critical for understanding their potential applications in various fields (Bouklah, Harek, Touzani, Hammouti & Harek, 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-7-9-2-1-5-13(9)10-6-8(11(15)16)3-4-12-10/h3-4,6,9,14H,1-2,5,7H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRAPDPOKLRFSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CC(=C2)C(=O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

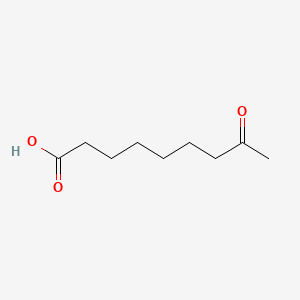

![3-(2-ethoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide](/img/structure/B2381159.png)

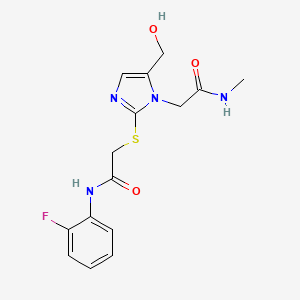

![4-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2381160.png)

![2-chloro-N-{2-[(3-chloropyridin-4-yl)methyl]-3-hydroxypropyl}pyridine-4-carboxamide](/img/structure/B2381166.png)

![2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2381168.png)

![(Z)-(1-{[1,1'-biphenyl]-4-yl}-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethylidene)({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine](/img/structure/B2381178.png)

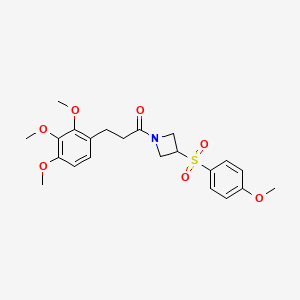

![5-Chloro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2381179.png)